molecular formula C24H48O2 B104176 Octyl palmitate CAS No. 16958-85-3

Octyl palmitate

Cat. No. B104176
CAS RN: 16958-85-3
M. Wt: 368.6 g/mol
InChI Key: OQILCOQZDHPEAZ-UHFFFAOYSA-N
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Description

Octyl palmitate, also known as octyl hexadecanoate, is a fatty acid ester derived from the combination of palmitic acid and octanol. It is commonly used in cosmetic formulations due to its emollient properties, providing a silky, smooth texture to skin care products and aiding in the solubilization of other ingredients.

Synthesis Analysis

The synthesis of octyl palmitate can be achieved through enzymatic esterification, which is an alternative to chemical processes that may involve high energy costs and potential degradation of the ester. In one study, octyl palmitate was synthesized from palmitic acid and octanol using various supercritical fluids as the medium and different enzymes as catalysts. Among the enzymes tested, Novozym 435 showed the highest conversion rates, especially when used in supercritical methane, indicating its efficiency and potential for industrial applications . Another study reported the synthesis of a related compound, octyl dihydroxystearate, using an immobilized enzyme, Lipozyme IM, as a catalyst in the esterification reaction between dihydroxystearic acid (DHSA) and 1-octanol. The product mixture contained octyl palmitate as one of the components, demonstrating the versatility of enzymatic synthesis in producing various esters .

Molecular Structure Analysis

Octyl palmitate is composed of a 16-carbon palmitic acid chain esterified with an 8-carbon octanol molecule. The molecular structure of octyl palmitate can be analyzed using spectroscopic methods such as Fourier transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, which provide detailed information about the functional groups and the molecular environment within the compound .

Chemical Reactions Analysis

The enzymatic synthesis of octyl palmitate involves the reaction between palmitic acid and octanol, catalyzed by lipases. The choice of enzyme and reaction medium can significantly affect the conversion rate and the efficiency of the reaction. The use of supercritical fluids, such as carbon dioxide, methane, and ethane, has been investigated to optimize the reaction conditions and improve the yield of octyl palmitate .

Physical and Chemical Properties Analysis

The physical properties of octyl palmitate, such as melting point and saponification value, are important for its application in cosmetic formulations. The melting point of the crude product containing octyl palmitate was found to be 59.0°C, with a saponification value of 140.5 mgKOH/g, indicating its potential use as a stable ingredient in various temperature conditions. The hydroxyl value and acid value are also relevant parameters that reflect the purity and quality of the synthesized ester . The nonirritating nature of octyl palmitate makes it suitable for use in skin care products .

Scientific Research Applications

Cosmetic Product Safety

Octyl Palmitate, along with Cetyl Palmitate and Isopropyl Palmitate, has been studied for its safety in cosmetic products. Research indicates that these compounds are non-irritating and non-sensitizing to the skin. Rabbit skin tests confirmed their non-irritating nature, making them safe for use in cosmetics (International Journal of Toxicology, 1982).

Synthesis Techniques

The enzymatic synthesis of Octyl Palmitate from palmitic acid and octanol has been explored in various supercritical fluids like carbon dioxide, methane, and ethane. The study identifies the most effective enzyme and supercritical fluid for this reaction, providing insights into efficient production methods (Industrial & Engineering Chemistry Research, 2004).

Antimicrobial Activity

A study on the enzymatic synthesis of solketal palmitate using Octyl–SiO2 as a biocatalyst revealed that the synthesized ester showed antifungal activity against Candida albicans and Candida parapsilosis. This finding suggests potential applications of Octyl Palmitate in antimicrobial treatments (Catalysts, 2020).

Photostability and Skin Care

Research on Vitamin A and Vitamin A Palmitate's stability under UVA and UVB radiation included Octyl Palmitate. This study is significant for understanding the stability of skin care products containing these vitamins and how Octyl Palmitate can influence their photostability (International journal of pharmaceutics, 2002).

Nanoparticle Synthesis

Octyl Palmitate was used in the dispersion of magnesium chloride nanoparticles in oil. This method can be used for preparing various inorganic nanoparticles and has potential applications in new delivery systems for minerals/salts in oil (Colloids and Surfaces A: Physicochemical and Engineering Aspects, 2017).

properties

IUPAC Name

octyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H48O2/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-22-24(25)26-23-21-19-10-8-6-4-2/h3-23H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQILCOQZDHPEAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066137
Record name Hexadecanoic acid, octyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octyl palmitate

CAS RN

16958-85-3
Record name Octyl palmitate
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Record name Octyl palmitate
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Record name Hexadecanoic acid, octyl ester
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Record name Hexadecanoic acid, octyl ester
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Record name Octyl palmitate
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Record name OCTYL PALMITATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
370
Citations
G Madras, R Kumar, J Modak - Industrial & engineering chemistry …, 2004 - ACS Publications
… Octyl palmitate was enzymatically synthesized from palmitic acid and octanol. The synthesis of octyl palmitate was investigated in three supercritical fluids, namely, carbon dioxide, …
Number of citations: 25 pubs.acs.org
R Awang, M Basri, S Ahmad, AB SALLEH - Journal of Oleo Science, 2003 - jstage.jst.go.jp
… The product obtained was found to contain octyl dihydroxystearate, octyl palmitate and octyl … While octyl palmitate and octyl stearate at Rt 14.55 min and 16.09 min. These are possibly …
Number of citations: 12 www.jstage.jst.go.jp
N Waranuch, S Wisutthathum, S Tuanthai… - Contemporary Clinical …, 2021 - Elsevier
… received a pad containing octyl palmitate which is a reported … before exposure (baseline) with octyl palmitate was 6.1 ± 0.6 (… The octyl palmitate produced more than 50% increase in …
Number of citations: 2 www.sciencedirect.com
NK Adam - Proceedings of the Royal Society of London …, 1930 - royalsocietypublishing.org
… Octyl palmitate, with an alkyl group of 8 carbons, does not form a condensed film. It forms a … A., it is reasonable to suppose that the films of octyl palmitate, with an area nearly double this, …
Number of citations: 26 royalsocietypublishing.org
W Yu, SUN HaiYang, W Fang… - Journal of Beijing …, 2007 - tsg.buct.edu.cn
Abstract: Biodiesel has been produced from ditch oil by catalysis with immobilized lipase and its composition and performance tested. The purity of the product reached 97.8%. The …
Number of citations: 0 tsg.buct.edu.cn
C Mendelson-Mastey, L Larush, D Danino… - Colloids and Surfaces A …, 2017 - Elsevier
… Dispersion of inorganic (magnesium chloride) nanoparticles in oil (octyl palmitate) was obtained by modifying a method based on solvent evaporation from nanometric droplets of water-…
Number of citations: 7 www.sciencedirect.com
Bennat - International journal of cosmetic science, 2000 - Wiley Online Library
… Commercial microfine TiO 2 dispersions either in octyl palmitate or in water were examined (Tioxide Specalities Ltd, Billingham, UK). The dispersions contained about 40% microfine …
Number of citations: 237 onlinelibrary.wiley.com
ZD Draelos, JC DiNardo - Journal of the American Academy of …, 2006 - Elsevier
… For example, in Table I the positive control used was octyl palmitate. The mean prefollicle to microcomedone ratio was 34.29 follicles per 1 microcomedone (34.29:1). After 4 weeks of …
Number of citations: 68 www.sciencedirect.com
J Moore - J Am Coll Toxicol, 1982
Number of citations: 21
O Palmitate - Cetyl Esters, Isos
Number of citations: 3

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